molecular formula C17H16FN5O4 B2916105 ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate CAS No. 852450-70-5

ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate

Cat. No.: B2916105
CAS No.: 852450-70-5
M. Wt: 373.344
InChI Key: HEXZAHMRPSEVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. Key structural features include:

  • 1-(4-Fluorophenyl) substitution: Enhances lipophilicity and may influence target binding .
  • Ethyl ester and acetamido side chains: Modulate solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXZAHMRPSEVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzoyl chloride with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent acylation and esterification steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind with high affinity to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural differences and physicochemical properties of related compounds:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
Ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate R1 = 4-fluorophenyl; R2 = acetamido ~433.3* High lipophilicity; potential kinase inhibition Target Compound
Ethyl 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate R1 = methyl; R2 = H ~265.3 Reduced steric bulk; lower molecular weight
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide R1 = 4-fluorophenyl; R2 = trifluoromethylphenyl 431.349 Enhanced metabolic stability due to CF3 group
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide R1 = 2,4-dimethylphenyl; R2 = CF3Ph 441.4 Increased steric hindrance; higher molecular weight

*Estimated based on similar analogs.

Crystallographic Data

Crystal structures of related compounds (e.g., ) resolved via SHELXL reveal planar pyrazolopyrimidine cores with substituents adopting orientations that maximize π-π stacking and hydrogen bonding. The acetamido side chain in the target compound may adopt a conformation optimized for target engagement.

Biological Activity

Ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structural features, including a fluorinated phenyl group and an ester functional group, which contribute to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is C25H24FN5O4C_{25}H_{24}FN_5O_4. The presence of the fluorine atom enhances its lipophilicity, potentially improving interactions with biological targets. The pyrazolo[3,4-d]pyrimidine core is known for its role in various kinase inhibitors, making this compound a candidate for further pharmacological studies.

Anticancer Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities, particularly in anticancer applications. For instance, studies have demonstrated that compounds with this scaffold can inhibit the proliferation of various cancer cell lines. In one study, derivatives were tested against human hepatoma HepG2 and breast cancer MCF-7 cells using the MTT assay. The results indicated significant cytotoxicity with IC50 values as low as 1.74 µM for certain analogs, suggesting that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for anti-proliferative activity .

CompoundCell Line TestedIC50 (µM)
Compound 1dMCF-71.74
Compound 1eA549TBD
Compound 1aPC-3TBD

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is frequently associated with kinase inhibition. Kinases are vital in regulating cellular processes and are often targeted in cancer therapy. This compound's potential as a kinase inhibitor could position it as a therapeutic agent for various malignancies and inflammatory diseases .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. These compounds have shown promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves inhibiting bacterial proliferation and potentially interacting synergistically with existing antibiotics like ampicillin and kanamycin. This dual activity could be particularly beneficial in treating infections in cancer patients who are immunocompromised due to their therapies .

Case Studies

  • Antitumor Activity : A library of pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer properties. One derivative demonstrated significant inhibition of tumor growth in xenograft models.
  • Antibacterial Evaluation : A study assessed various pyrazolo[3,4-d]pyrimidines against common bacterial pathogens. Results indicated that certain derivatives not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics.

Q & A

Q. What synthetic methodologies are recommended for the preparation of ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate?

A multi-step synthesis is typically employed. For example:

  • Step 1 : Condensation of 4-fluorophenylamine with a pyrazolopyrimidine precursor (e.g., ethyl chloroacetate) in dry DMF using anhydrous K₂CO₃ under reflux for 6 hours .
  • Step 2 : Subsequent coupling with glycine ethyl ester or similar derivatives via acid chloride intermediates, optimized under cold conditions (−5°C) with NaNO₂ and HCl to form azide intermediates .
  • Step 3 : Recrystallization from ethanol to isolate the final product, achieving yields of 75–90% .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical Techniques :
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .
  • NMR : Confirm regiochemistry via ¹H-NMR (e.g., aromatic protons at δ 7.1–7.3 ppm for the 4-fluorophenyl group; acetamido CH₂ at δ 4.0–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak [M+H]⁺ at m/z 399.12 (calculated for C₁₉H₁₈FN₅O₄) .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Low solubility in common solvents (e.g., water, hexane) and polymorphism due to flexible acetamido groups.
  • Solutions : Use mixed solvents (ethanol/ethyl acetate) for slow evaporation. For X-ray diffraction, employ SHELXL for structure refinement, focusing on resolving disorder in the pyrazolopyrimidine core .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the pyrazolopyrimidine ring, enhancing reactivity in nucleophilic acyl substitutions (e.g., peptide coupling) .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of acylation reactions) .

Q. What mechanistic insights explain the regioselectivity observed during the formation of the pyrazolopyrimidine core?

  • Proposed Mechanism : The reaction proceeds via a tandem cyclization-elimination pathway. DFT calculations suggest that the 4-fluorophenyl group stabilizes the transition state through resonance, favoring N1-substitution over N2 .
  • Supporting Data : Isotopic labeling (¹⁵N) and ¹³C-NMR tracking of intermediates confirm preferential formation of the 1,4-dihydro tautomer .

Q. How do variations in solvent polarity affect the compound’s stability and degradation pathways?

  • Stability Profile :
  • Polar solvents (DMF, DMSO) : Accelerate hydrolysis of the ester group at elevated temperatures (t₁/₂ = 12 hours at 60°C).
  • Non-polar solvents (toluene) : Promote dimerization via acetamido cross-linking under UV light .
    • Mitigation : Store the compound in anhydrous ethyl acetate at −20°C to minimize degradation .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 10 μM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution : Standardize assays using a reference inhibitor (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding affinity) .

Methodological Resources

Parameter Recommended Protocol Reference
Crystallization Ethanol/ethyl acetate (1:1), slow evaporation
HPLC Gradient 70% methanol → 90% over 20 minutes
Kinetic Studies UV-Vis at 260 nm (acyl intermediate tracking)
DFT Calculations B3LYP/6-31G* for transition-state analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.